molecular formula C9H10BrFN2O2 B12076994 2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide

2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide

Katalognummer: B12076994
Molekulargewicht: 277.09 g/mol
InChI-Schlüssel: IYEHGBAGDGKFLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide is an organic compound with a complex structure that includes bromine, fluorine, and an amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-amino-6-bromo-4-fluorophenol.

    Reaction with Acetyl Chloride: The phenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 2-(2-amino-6-bromo-4-fluorophenoxy)acetyl chloride.

    Amidation: The acetyl chloride derivative is then reacted with methylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amide group.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the amide to an amine.

Major Products

    Substitution: Products can include derivatives with different halogens or other substituents.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction typically yields amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in developing new materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Wirkmechanismus

The mechanism of action for 2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide would depend on its specific application:

    Enzyme Inhibition: If used as a pharmaceutical, it may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways.

    Material Properties: In materials science, its action would be related to its chemical and physical properties, such as its ability to form stable films or coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide is unique due to its specific combination of bromine, fluorine, and an amide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications or interactions.

Eigenschaften

Molekularformel

C9H10BrFN2O2

Molekulargewicht

277.09 g/mol

IUPAC-Name

2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide

InChI

InChI=1S/C9H10BrFN2O2/c1-13-8(14)4-15-9-6(10)2-5(11)3-7(9)12/h2-3H,4,12H2,1H3,(H,13,14)

InChI-Schlüssel

IYEHGBAGDGKFLX-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)COC1=C(C=C(C=C1Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.